1-Amino-1-(4-chlorophenyl)propan-2-OL
Description
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-amino-1-(4-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3 |
InChI Key |
XBAXSYKCTIVRON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)N)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1 Amino 1 4 Chlorophenyl Propan 2 Ol
Asymmetric and Stereoselective Synthesis Approaches
The synthesis of enantiomerically pure 1-Amino-1-(4-chlorophenyl)propan-2-ol is a significant challenge in organic chemistry. Researchers have developed several asymmetric and stereoselective methods to control the formation of the two chiral centers in the molecule. These approaches are crucial for obtaining the desired stereoisomer with high purity.
Chemo-Enzymatic Synthesis Routes
Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic pathways. nih.gov This approach is particularly useful for the synthesis of complex chiral molecules like this compound. By integrating biocatalytic steps, it is often possible to achieve high levels of stereoselectivity under mild reaction conditions. nih.govnih.gov
Enzyme-catalyzed reductions are a powerful tool for the synthesis of enantiopure alcohols and amino alcohols. mdpi.comrsc.org Ketoreductases and transaminases are among the most used enzymes for this purpose. mdpi.com These biocatalysts can convert a prochiral ketone or keto-amine precursor into the desired chiral amino alcohol with high enantiomeric excess (ee).
One notable example is the oxidative kinetic resolution of (±)-4-(chlorophenyl)phenylmethanol using the microorganism Nocardia corallina B-276. researchgate.net In this process, one enantiomer of the racemic alcohol is selectively oxidized to the corresponding ketone, leaving the other enantiomer in high enantiomeric purity. After 36 hours in a suspension of cells in a phosphate (B84403) buffer, a ketone/alcohol ratio of 56/44 was achieved, with the unoxidized (R)-alcohol having an enantiomeric ratio of 93/7. researchgate.net
Another relevant method is the asymmetric transfer hydrogenation of unprotected α-ketoamines, catalyzed by ruthenium complexes. acs.org This reaction has been successfully applied to the synthesis of various chiral 1,2-amino alcohols, including (R)-2-Amino-1-(3-chlorophenyl)ethan-1-ol, with high yields and enantioselectivities. acs.org This demonstrates the potential of this method for the synthesis of the target compound.
Table 1: Enzyme-Catalyzed Reductions for the Synthesis of Chiral Amino Alcohols
| Precursor | Biocatalyst/Catalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|
| (±)-4-(chlorophenyl)phenylmethanol | Nocardia corallina B-276 | (R)-4-(chlorophenyl)phenylmethanol | 93% | 44% | researchgate.net |
| Unprotected α-ketoamine (3-chlorophenyl derivative) | Ruthenium complex | (R)-2-Amino-1-(3-chlorophenyl)ethan-1-ol | >99% | High | acs.org |
Combinatorial catalysis, particularly the integration of biocatalytic and chemo-catalytic steps, offers a powerful strategy for the synthesis of complex molecules. nih.gov This approach can involve the screening of a library of enzymes to find a suitable catalyst for a specific transformation or the sequential use of chemical and enzymatic reactions. nih.gov
A plausible chemo-enzymatic route to this compound could involve the chemical synthesis of a prochiral precursor, such as 1-(4-chlorophenyl)propan-1-one-2-ol, followed by an enzymatic transamination to introduce the amino group with the desired stereochemistry. Alternatively, a racemic mixture of the final compound could be resolved using a lipase-catalyzed enantioselective acylation.
The development of one-pot chemo-enzymatic processes, where multiple transformations are carried out in a single reaction vessel, is a particularly attractive strategy. rsc.org For example, a chemical epoxidation of a 4-chlorostyrene (B41422) derivative could be followed by an in-situ enzymatic hydrolysis to yield the desired diol, which can then be converted to the amino alcohol. The success of such an integrated approach relies on the careful selection of compatible chemical and enzymatic catalysts and reaction conditions. nih.gov
Organocatalytic and Metal-Catalyzed Transformations
Organocatalysis and metal-catalysis provide a wide range of tools for the asymmetric synthesis of chiral molecules. These methods often offer high levels of stereocontrol and functional group tolerance, making them suitable for the synthesis of this compound and its analogues.
Palladium-catalyzed reactions are versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds. Several palladium-catalyzed methods have been developed for the synthesis of β-amino alcohols and their derivatives.
One such method is the tandem synthesis of β-amino alcohols from epoxides and nitroarenes, catalyzed by palladium on carbon (Pd/C). acs.orgnih.gov In this one-pot reaction, the nitroarene is first reduced to an aniline, which then acts as a nucleophile to open the epoxide ring, yielding the β-amino alcohol. acs.orgnih.gov This approach offers an efficient way to synthesize a variety of β-amino alcohols and could be applied to the synthesis of analogues of this compound.
Palladium-catalyzed amination of aryl halides is another important method for the synthesis of arylamines, which can be precursors to amino alcohols. nih.govacs.org The development of new ligands has enabled the use of aqueous ammonia (B1221849) as the nitrogen source, making this reaction more environmentally friendly. nih.gov
Table 2: Palladium-Catalyzed Reactions for the Synthesis of β-Amino Alcohol Analogues
| Reaction Type | Catalyst | Substrates | Product | Reference |
|---|---|---|---|---|
| Tandem reduction/ring-opening | Pd/C | Nitroarene, Epoxide | β-Amino alcohol | acs.orgnih.gov |
| Cyclization of unsaturated β-amino alcohols | Pd(II) catalysts | Unsaturated β-amino alcohol | Bicyclic oxazolidine | nih.gov |
| Amination of aryl halides | Palladium complexes | Aryl halide, Amine | Arylamine | nih.govacs.org |
The asymmetric addition of nucleophiles to aldehydes is a fundamental strategy for the construction of chiral alcohols. In the context of this compound synthesis, the asymmetric addition to 4-chlorobenzaldehyde (B46862) is a key step.
The organocatalytic asymmetric Henry reaction, which involves the addition of a nitroalkane to an aldehyde, is a powerful method for the synthesis of β-nitro alcohols, which are versatile precursors to β-amino alcohols. researchgate.netnih.govnih.govmdpi.com Various chiral organocatalysts, such as cinchona alkaloids and their derivatives, have been shown to catalyze this reaction with high enantioselectivity. researchgate.netmdpi.com
The asymmetric Michael addition of aldehydes to nitroalkenes is another important organocatalytic reaction for the formation of carbon-carbon bonds. mdpi.comnih.govmdpi.comrsc.org This reaction can be used to synthesize γ-nitro aldehydes, which can then be converted to the desired amino alcohol through a series of transformations.
A patent describes the synthesis of (S)-3-amino-3-(4-chlorophenyl)propanoic acid from 4-chlorobenzaldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) in ethanol. googleapis.com This indicates a practical approach to synthesizing a key precursor to the target molecule.
Table 3: Organocatalytic Asymmetric Additions to Aldehydes
| Reaction Type | Catalyst | Substrates | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Henry Reaction | Chiral Cinchona Alkaloid Derivative | Aldehyde, Nitroalkane | β-Nitro alcohol | High | researchgate.netmdpi.com |
| Michael Addition | Chiral Secondary Amine | Aldehyde, Nitroalkene | γ-Nitro aldehyde | High | mdpi.commdpi.com |
| Henry Reaction | C1-symmetric chiral diamine L1-copper complex | Aldehyde, Nitroalkane | β-Nitro alcohol | Excellent | nih.gov |
Diastereoselective Synthesis Strategies for this compound Diastereomers
Achieving stereoselectivity in the synthesis of amino alcohols is crucial, as different stereoisomers can exhibit vastly different biological activities. Diastereoselective strategies are designed to preferentially form one diastereomer over others.
The synthesis of compounds with multiple stereogenic centers, like this compound, requires sophisticated strategies to control the three-dimensional arrangement of atoms. The primary approaches for achieving stereocontrol can be categorized as follows:
Substrate Control: In this approach, the inherent chirality of the starting material directs the formation of a new stereocenter. diva-portal.org This is common in syntheses that start from the chiral pool, such as using naturally occurring amino acids. diva-portal.org
Auxiliary Control: A chiral auxiliary is a temporary functional group that is covalently attached to the substrate to direct the stereochemical course of a reaction. diva-portal.org After the desired stereocenter is created, the auxiliary is removed. This method is effective but requires additional steps for attachment and removal.
Reagent Control: This is one of the most powerful and modern strategies, where a chiral reagent or catalyst interacts with the substrate to influence the creation of a new stereocenter with a specific configuration. diva-portal.org This includes the use of chiral metal complexes and organocatalysts, which can often provide high levels of enantioselectivity and diastereoselectivity. nih.gov
The Sharpless asymmetric aminohydroxylation, for example, is a well-known method for the enantioselective synthesis of β-amino alcohols from alkenes. diva-portal.org Similarly, highly stereoselective Mannich-type reactions, involving the addition of enolates to imines, can produce either syn or anti amino alcohols with high diastereoselectivity depending on the chosen enolate. diva-portal.org
The synthesis of specific diastereomers of this compound can be accomplished by employing methods that control the relative stereochemistry of the C1 (bearing the amino and phenyl groups) and C2 (bearing the hydroxyl group) carbons.
One effective strategy is the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines. nih.gov This method has been successfully applied to synthesize a variety of chiral 1,2-amino alcohols with excellent enantioselectivity (>99% ee) and high yields. nih.gov Applying this to a suitable α-ketoamine precursor would be a direct route to an enantiomerically pure diastereomer of this compound.
Another approach involves the diastereoselective reductive amination of α-hydroxy ketones. For instance, a strategy has been developed for the synthesis of substituted anti 2-amino-1,3-propanediols starting from Morita-Baylis-Hillman adducts. scielo.br This involved a diastereoselective reductive amination of a 2-oxo-1,3-propanediol intermediate, demonstrating that the reduction of a ketone adjacent to a hydroxyl-bearing carbon can be influenced to favor a specific diastereomer. scielo.br
Biocatalytic methods also offer high stereocontrol. Engineered enzymes, such as ω-transaminases expressed in Escherichia coli, can convert ketone precursors into the corresponding amino alcohols with very high enantioselectivity (>99% ee). evitachem.com By selecting the appropriate enzyme and precursor, specific diastereomers can be targeted.
The following table compares different asymmetric methods applicable to the synthesis of chiral amino alcohols, highlighting the potential for producing specific isomers of this compound.
| Catalyst System | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee %) | Isomer Preference | Reference |
|---|---|---|---|---|---|
| Ru(II)-TsDPEN | 25°C, IPA/formic acid | 92 | >98 | (R)-enantiomer | evitachem.com |
| NHC-organocatalyst | 40°C, THF | 85 | 95 | (S)-enantiomer | evitachem.com |
| Chiral Rh-phosphine complex | 60°C, methanol | 78 | 97 | (R)-enantiomer | evitachem.com |
| Whole-cell biocatalyst (ω-transaminase) | pH 7.5, 30°C, glucose cosubstrate | 90 | >99 | (S)-enantiomer | evitachem.com |
Conventional Synthetic Pathways for this compound and Related Amino Alcohols
Conventional methods often involve precursor-based synthesis, amination reactions, and various multi-step sequences that may or may not be stereoselective.
A common and straightforward route to amino alcohols involves the reduction of α-functionalized ketones or their derivatives, such as oximes.
The synthesis of the related compound 1-(4-chlorophenyl)propan-1-amine (B1315154) has been achieved by first converting the precursor ketone, 4'-chloropropiophenone (B124772), into an oxime. chemicalbook.com This is done by reacting the ketone with hydroxylamine (B1172632) hydrochloride and a base like triethylamine. chemicalbook.com The resulting 1-(4-chlorophenyl)-N-hydroxypropan-1-imine is then reduced to the amine using a reducing agent such as borane-tetrahydrofuran (B86392) complex. chemicalbook.com A similar strategy could be employed where the starting material is an α-hydroxy ketone, which would be converted to its corresponding oxime and then reduced to yield this compound.
Alternatively, reductive amination of an α-hydroxy ketone, such as 1-(4-chlorophenyl)-2-hydroxypropan-1-one, with ammonia or an amine source in the presence of a reducing agent provides a direct pathway to the target amino alcohol.
The reduction of oximes to their corresponding carbonyl compounds is also a well-established transformation, often using reagents like cupric chloride (CuCl₂ • 2H₂O), which can be useful in precursor synthesis. organic-chemistry.org
Direct amination and nucleophilic substitution reactions represent another major class of synthetic methods. One pathway could involve the condensation of 4-chlorobenzaldehyde with a propanol (B110389) derivative followed by amination. evitachem.comchembk.com
A typical substitution route for a related isomer involves the nucleophilic substitution of a halogenated precursor, such as 2-bromo-1-(4-chlorophenyl)propan-1-one, with ammonia. evitachem.com This reaction yields a racemic mixture of the corresponding amino ketone, which can then be reduced to the amino alcohol. evitachem.com Applying this logic to the target molecule, a precursor like 1-bromo-1-(4-chlorophenyl)propan-2-ol could potentially be substituted with an amino group.
In some cases, the amino group is introduced as part of a larger fragment in the final stages of a synthesis. For example, in the synthesis of a complex pharmaceutical, (S)-3-amino-3-(4-chlorophenyl)propan-1-ol was coupled with another fragment in the presence of a base. google.com
Synthetic efficiency can be significantly improved by combining multiple reaction steps into a single operation, known as a one-pot synthesis. organic-chemistry.org This approach avoids the need to isolate and purify intermediate compounds, saving time, reagents, and reducing waste. organic-chemistry.orgnih.gov For example, one-pot procedures have been developed for synthesizing complex heterocyclic structures by combining steps like condensation, cyclization, and hydrolysis in a single sequence. organic-chemistry.org
While a specific one-pot synthesis for this compound is not prominently detailed, general methodologies can be adapted. A three-component reaction, such as the Petasis reaction, can bring together an amine, an aldehyde (like 4-chlorobenzaldehyde), and an organoboronic acid to form amino alcohols in a single, highly stereocontrolled step. acs.org
In contrast, multi-step syntheses involve the sequential execution of reactions with the isolation of intermediates at each stage. An example of a multi-step process for a related structure involves the reaction of (S)-1-methoxy-2-propylamine with hydrochloric acid, followed by distillation and purification steps to yield (S)-2-amino-1-propanol. google.com Such sequences allow for greater control and purification at each stage but are generally less efficient in terms of time and resources compared to one-pot methods. nih.gov
Mechanistic Investigations of Synthetic Routes to this compound
The formation of this compound can be approached through two primary synthetic routes: the Henry (nitroaldol) reaction followed by reduction, and the reductive amination of a corresponding ketone. The mechanistic underpinnings of these routes are crucial for controlling the stereochemistry and optimizing reaction outcomes.
One prominent pathway commences with the Henry reaction between 4-chlorobenzaldehyde and nitroethane. evitachem.com This base-catalyzed carbon-carbon bond-forming reaction proceeds through the formation of a nitronate anion from nitroethane, which then acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde. The resulting β-nitro alkoxide is subsequently protonated to yield the β-nitro alcohol, 1-(4-chlorophenyl)-2-nitropropan-1-ol. growingscience.com All steps in the Henry reaction are reversible. growingscience.com The stereochemical course of this reaction can be influenced by the choice of catalyst and reaction conditions. For instance, the use of chiral catalysts, such as copper complexes with chiral ligands, can facilitate enantioselective addition, leading to the preferential formation of one enantiomer of the nitroalcohol intermediate. researchgate.net
The subsequent reduction of the nitro group in 1-(4-chlorophenyl)-2-nitropropan-1-ol to a primary amine is a critical step. This transformation can be achieved using various reducing agents. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), is a common and effective method. Mechanistically, this process involves the adsorption of the nitro group onto the catalyst surface, followed by sequential reduction to the corresponding amine. The stereochemistry of the final product is influenced by the diastereoselectivity of this reduction step.
Alternatively, the synthesis can be achieved via the reductive amination of 1-(4-chlorophenyl)propan-2-one. This one-pot reaction involves the initial formation of an imine intermediate through the reaction of the ketone with an amine source, typically ammonia. This imine is then reduced in situ to the desired primary amine. The mechanism of catalytic reductive amination, for instance using a ruthenium catalyst, involves the activation of the carbonyl group by an acidic promoter, followed by hydrogenation of the formed imine on the active metal sites. nih.gov The use of chiral catalysts, such as Ru(II)-(S)-BINAP systems, can induce stereoselectivity during the hydride transfer to the imine, resulting in high enantiomeric excess of the final amino alcohol. evitachem.com
A proposed mechanistic pathway for the copper-catalyzed Henry reaction involves the coordination of the aldehyde to the copper catalyst, which enhances its electrophilicity and directs the approach of the nitronate. The stereochemical outcome is dictated by the geometry of the transition state, which is influenced by the steric and electronic properties of the chiral ligand bound to the copper center.
Process Optimization and Green Chemistry Considerations in the Synthesis of this compound
The optimization of synthetic routes and the integration of green chemistry principles are paramount for the sustainable production of this compound. Key areas of focus include the selection of solvents, catalysts, and reaction conditions to enhance efficiency, minimize waste, and reduce environmental impact.
Process Optimization:
The efficiency of the synthetic pathways can be significantly improved through careful optimization of reaction parameters. For the Henry reaction, factors such as the choice of base, solvent, temperature, and catalyst loading are critical. For instance, the reaction time, temperature, and catalyst loading can be systematically varied to maximize the yield of the desired β-nitro alcohol while minimizing side reactions. mdma.ch In the subsequent reduction step, the choice of catalyst, hydrogen pressure, and temperature can influence both the reaction rate and the stereoselectivity.
For the reductive amination route, optimization involves controlling the formation of the imine intermediate and its subsequent reduction. The use of an appropriate hydrogen source and catalyst is crucial. For example, hydrogen-transfer reductive amination using formic acid or its salts as the hydrogen donor in the presence of a suitable catalyst can be an effective method. mdma.ch
Green Chemistry Considerations:
Several green chemistry principles can be applied to the synthesis of this compound to enhance its sustainability.
Atom Economy: Synthetic routes with higher atom economy are preferred as they generate less waste. Reductive amination is often considered more atom-economical than the multi-step Henry reaction pathway.
Use of Safer Solvents: The replacement of hazardous organic solvents with greener alternatives is a key goal. The use of water as a solvent for the Henry reaction has been explored and shown to be effective, often in the presence of a phase-transfer catalyst. mdpi.com
Catalysis: The use of catalytic methods, particularly with recyclable heterogeneous catalysts, is a cornerstone of green chemistry. Solid acid catalysts, such as sulfated tin oxide, have been shown to be effective for the synthesis of β-amino alcohols under solvent-free conditions. growingscience.com Biocatalysis, using enzymes like lipases, also presents a green alternative for the synthesis of β-amino alcohols, often proceeding under mild conditions with high selectivity. mdpi.com
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption is another important aspect. This can involve using highly active catalysts that allow for lower reaction temperatures and shorter reaction times.
Process Intensification: Continuous-flow reactors can offer significant advantages over batch processes, including better heat and mass transfer, improved safety, and easier scale-up. The synthesis of β-amino alcohols has been successfully demonstrated in continuous-flow systems. mdpi.com
By systematically applying these optimization and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.
Data Tables
Table 1: Comparison of Synthetic Routes for this compound (Analogous Systems)
| Synthetic Route | Starting Materials | Key Intermediates | Typical Reagents/Catalysts | Key Advantages | Key Challenges |
| Henry Reaction & Reduction | 4-Chlorobenzaldehyde, Nitroethane | 1-(4-Chlorophenyl)-2-nitropropan-1-ol | Base (e.g., NaOH), Reducing Agent (e.g., Pd/C, H₂) | Well-established reaction, potential for stereocontrol. | Multi-step process, potential for side reactions. |
| Reductive Amination | 1-(4-Chlorophenyl)propan-2-one, Ammonia | Imine | Reducing Agent (e.g., NaBH₃CN), Catalyst (e.g., Ru(II)-BINAP) | One-pot reaction, higher atom economy. | Control of over-alkylation, imine stability. |
Table 2: Green Chemistry Metrics for Synthesis of β-Amino Alcohols (Illustrative Examples)
| Green Chemistry Approach | Reaction | Solvent | Catalyst | Key Metric/Outcome | Reference |
| Aqueous Media | Henry Reaction | Water | NaOH, CTACl | Reduced use of organic solvents, milder conditions. | mdpi.com |
| Biocatalysis | Ring-opening of epoxides | Methanol | Lipase TL IM | Eco-friendly catalyst, mild reaction temperature (35 °C). | mdpi.com |
| Solvent-Free Synthesis | Ring-opening of epoxides | None | Sulfated Tin Oxide | Elimination of solvent waste, high regioselectivity. | growingscience.com |
| Continuous-Flow Synthesis | Ring-opening of epoxides | Methanol | Lipase TL IM | Short residence time (20 min), enhanced efficiency. | mdpi.com |
Stereochemical Analysis and Chiral Resolution of 1 Amino 1 4 Chlorophenyl Propan 2 Ol
Assessment of Enantiomeric and Diastereomeric Purity
The assessment of enantiomeric and diastereomeric purity is fundamental in the characterization of 1-Amino-1-(4-chlorophenyl)propan-2-ol. Enantiomeric purity, often expressed as enantiomeric excess (ee), quantifies the prevalence of one enantiomer over its mirror image in a mixture. Diastereomeric purity, or diastereomeric excess (de), measures the excess of one diastereomer relative to others.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for determining the enantiomeric and diastereomeric purity of chiral compounds like this compound. By using a suitable CSP, all four stereoisomers can be separated in a single chromatographic run. The relative peak areas in the resulting chromatogram correspond to the proportion of each stereoisomer in the mixture, allowing for the calculation of both ee and de. For instance, after a chiral resolution process, HPLC analysis can confirm the purity of the separated enantiomers, with values often exceeding 98% ee. nih.govcsic.es
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly when chiral derivatizing agents or chiral solvating agents are used. wikipedia.orgresearchgate.net When the amino or alcohol group of this compound reacts with an enantiomerically pure chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals allows for the quantification of each isomer. wikipedia.org
Table 1: Methods for Purity Assessment
| Technique | Principle | Application to this compound |
|---|---|---|
| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase leads to separation. | Baseline separation of the four stereoisomers allows for quantification of enantiomeric and diastereomeric excess from peak areas. |
| Chiral NMR Spectroscopy | In the presence of a chiral solvating or derivatizing agent, enantiomers exhibit distinct NMR signals. | Allows for the determination of enantiomeric excess by integrating the signals corresponding to each stereoisomer. |
Chiral Resolution Techniques
Chiral resolution refers to the separation of a racemic mixture into its constituent enantiomers. For this compound, which can exist as two pairs of enantiomers (erythro and threo), resolution techniques are vital for isolating the individual stereoisomers for further study.
Chromatographic Resolution on Chiral Stationary Phases
Direct separation of enantiomers using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a widely used and efficient method. nih.gov CSPs are composed of a single enantiomer of a chiral compound that is bonded to a solid support, typically silica (B1680970) gel. wikipedia.org The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The differing stability of these complexes results in different retention times, allowing for separation.
For amino alcohols like this compound, several types of CSPs are effective:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as Chiralpak® and Chiralcel® columns, are broadly applicable and highly effective for resolving a wide range of chiral compounds, including amino alcohols. nih.govcsic.es The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
Pirkle-type CSPs: These phases operate on the principle of π-π interactions, hydrogen bonding, and steric hindrance. For a molecule like this compound, the aromatic chlorophenyl ring can engage in π-π stacking with the CSP.
Macrocyclic antibiotic CSPs: Phases based on molecules like vancomycin (B549263) or teicoplanin can separate enantiomers of amino compounds through multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation.
A typical preparative resolution might involve injecting a solution of racemic this compound onto a large-diameter column packed with a polysaccharide-based CSP, yielding the separated enantiomers with high enantiomeric excess (>99% ee). nih.gov
Diastereomeric Derivatization and Subsequent Separation
An alternative, indirect method for chiral resolution involves converting the mixture of enantiomers into a mixture of diastereomers by reacting it with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org Since diastereomers have different physical properties (e.g., solubility, boiling point, chromatographic behavior), they can be separated using standard, non-chiral techniques like conventional column chromatography or crystallization.
For this compound, both the amino and hydroxyl groups are potential sites for derivatization. Common CDAs for amino alcohols include:
Chiral Acids and Acid Chlorides: Reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride can react with the amino or alcohol group to form diastereomeric amides or esters. wikipedia.orgnih.gov
Chiral Isocyanates: These can react with the amino group to form diastereomeric ureas.
Marfey's Reagent: This reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) reacts with the primary amino group to form stable diastereomers that can be separated by reverse-phase HPLC. acs.org
After derivatization, the resulting diastereomers are separated. The final step involves the cleavage of the chiral auxiliary from the separated diastereomers to recover the pure enantiomers of the original compound. A significant advantage of this method is the ability to use standard, less expensive achiral chromatography. However, it requires additional reaction steps and the chiral derivatizing agent must be of high enantiomeric purity. nih.gov
Table 2: Chiral Resolution Strategies
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct Chiral HPLC | Uses a Chiral Stationary Phase (CSP) to directly separate enantiomers. | Fast, analytical and preparative scale, high efficiency. | CSPs can be expensive. |
| Diastereomeric Derivatization | Enantiomers are reacted with a Chiral Derivatizing Agent (CDA) to form diastereomers, which are then separated on an achiral phase. | Uses standard, less expensive chromatography; applicable to a wide range of compounds. | Requires additional reaction and cleavage steps; CDA must be enantiomerically pure; potential for racemization. |
Methodologies for Absolute Configuration Determination of this compound Stereoisomers
Determining the absolute three-dimensional arrangement of atoms for each stereoisomer is the final step in a complete stereochemical analysis.
X-ray Crystallography: This is considered the definitive method for determining absolute configuration. purechemistry.org It requires growing a suitable single crystal of one of the pure stereoisomers or a derivative. The diffraction pattern of X-rays passing through the crystal allows for the creation of a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule, unambiguously establishing its absolute configuration. purechemistry.org
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) methods can be used to deduce absolute configuration, often by creating diastereomeric derivatives. The Mosher's ester analysis is a classic example. nih.govhebmu.edu.cn By preparing both the (R)- and (S)-MTPA esters of a single enantiomer of this compound, a systematic difference in the chemical shifts (Δδ = δS - δR) of protons near the chiral center can be observed. The signs of these Δδ values can be correlated to a specific absolute configuration based on established conformational models of the Mosher's esters. nih.gov Similar methods using other chiral derivatizing agents are also employed. nih.govacs.org
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us It provides a unique spectral fingerprint for each enantiomer. The absolute configuration is determined by comparing the experimentally measured VCD spectrum of an enantiomer with a spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory). schrodinger.com A good match between the experimental and calculated spectrum for a specific configuration confirms the assignment. This technique is advantageous as it can be performed on samples in solution, eliminating the need for crystallization. biotools.us
Table 3: Methods for Absolute Configuration Determination
| Method | Principle | Sample Requirement | Key Advantage |
|---|---|---|---|
| X-ray Crystallography | Analysis of X-ray diffraction from a single crystal. | High-quality single crystal. | Provides unambiguous, definitive structural proof. purechemistry.org |
| NMR Spectroscopy (e.g., Mosher's Method) | Analysis of chemical shift differences in diastereomeric derivatives. | Pure enantiomer, formation of diastereomeric derivatives. | Does not require crystallization; uses standard NMR equipment. nih.gov |
| Vibrational Circular Dichroism (VCD) | Comparison of experimental and calculated differential absorption of polarized IR light. | Pure enantiomer in solution. | Applicable to non-crystalline samples (oils, liquids) in solution. biotools.us |
Chemical Derivatization and Analogues of 1 Amino 1 4 Chlorophenyl Propan 2 Ol
Design and Synthesis of Novel Analogues
The development of novel analogues of 1-amino-1-(4-chlorophenyl)propan-2-ol involves a variety of synthetic strategies, often targeting the creation of structurally related compounds with altered electronic and steric profiles. A common approach begins with the appropriate ketone precursor, such as 4'-chloropropiophenone (B124772) oxime, which can be reduced to form the corresponding amine. chemicalbook.com For instance, the synthesis of 1-(4-chlorophenyl)propan-1-amine (B1315154) can be achieved by reacting 1-(4-chlorophenyl)propan-1-one with hydroxylamine (B1172632) hydrochloride and triethylamine, followed by reduction of the resulting 1-(4-chlorophenyl)-N-hydroxypropan-1-imine with a borane-tetrahydrofuran (B86392) complex. chemicalbook.com
Another key synthetic route involves the reduction of the corresponding amino ketone. For example, 3-amino-1-(4-chlorophenyl)propan-1-ol (B1527039) is synthesized by the reduction of 3-amino-3-(4-chlorophenyl)-1-propanone using hydride-based reducing agents like lithium aluminum hydride (LAH) in an appropriate solvent such as tetrahydrofuran (B95107) (THF).
Furthermore, the synthesis of related heterocyclic structures, such as 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, has been accomplished through the base-catalyzed intramolecular cyclization of precursors like 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one. mdpi.com This highlights the utility of the core structure in accessing a diverse range of chemical entities. The synthesis of analogues often involves multi-step procedures, as exemplified by the preparation of the MR antagonist Finerenone, which utilizes a derivative of the core structure as an intermediate. google.com
Systematic Modification of Functional Groups
Systematic modifications of the amino, hydroxyl, and phenyl groups of this compound are crucial for understanding their respective roles in molecular interactions and for fine-tuning the compound's properties.
Hydroxyl Group Transformations
The hydroxyl group is a key site for derivatization, allowing for the introduction of a wide range of functionalities that can alter the compound's polarity, solubility, and metabolic stability. The hydroxyl group can undergo oxidation to form a ketone or aldehyde. evitachem.com It can also be a site for etherification or esterification, leading to a diverse array of analogues. These transformations can impact the molecule's ability to form hydrogen bonds, which is often a critical factor in its interaction with biological targets.
Phenyl Ring Substitutions and Their Impact on Properties
Alterations to the substitution pattern of the phenyl ring can have a profound effect on the electronic and lipophilic properties of the molecule. The para-chloro substituent is a common feature, but its position and nature can be varied. For example, the synthesis of 3-amino-1-(4-chloro-2-fluorophenyl)propan-1-ol (B13150490) introduces an additional fluoro substituent, which can enhance binding affinity and selectivity for biological targets due to steric and electronic effects. evitachem.com The presence of an amino group on the aromatic ring has been shown to reduce the efficiency of removal by nanofiltration, indicating a change in the molecule's interaction with membrane surfaces. mdpi.com The position of substituents is also critical; for instance, moving the chloro group from the para to the meta position, as in 2-amino-1-(3-chlorophenyl)propan-1-one, would alter the electronic distribution and steric profile of the molecule. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of this compound and its derivatives contribute to their biological activity. These studies systematically modify the molecule and assess the impact on its function.
For example, in a series of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives, the nature of the substituent on the piperazine (B1678402) ring was found to significantly influence their antidepressant-like effects. nih.gov Specifically, certain substitutions led to more potent activity, highlighting the importance of this part of the molecule for the observed biological response. nih.gov
SAR studies on tetrahydroquinolone derivatives, which share some structural similarities, have shown that modifications to an aryl group can switch the activity from antagonistic to agonistic at a specific receptor. nih.gov This underscores the critical role that even subtle changes to aromatic substituents can play in determining the pharmacological profile of a compound. The amino and hydroxyl groups are also key to the molecule's mechanism of action, as they can form hydrogen bonds and interact with enzymes and receptors, thereby modulating their activity. The stereochemistry of the molecule is another crucial factor, with different enantiomers often exhibiting distinct biological activities. evitachem.com
The following table provides a summary of key structural modifications and their observed effects:
| Compound/Derivative | Structural Modification | Observed Effect/Property | Reference |
| 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives | Introduction of a substituted piperazine ring | Potent antidepressant-like effects observed with specific substituents. | nih.gov |
| 3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol | Addition of a fluorine atom to the phenyl ring | Enhanced binding affinity and selectivity for biological targets are suggested. | evitachem.com |
| Tetrahydroquinolone derivatives | Modification of an aryl group | Switching of activity from antagonistic to agonistic at GPR41. | nih.gov |
| (R)- and (S)-enantiomers | Chiral separation | Enantiomers can have distinct three-dimensional arrangements and biological activities. |
Biological Activity and Mechanistic Research Excluding Clinical Human Trial Data and Safety Profiles
Enzyme Inhibition Studies
Inhibition of Cytochrome P450 Enzymes (e.g., CYP51)
The Cytochrome P450 family of enzymes, particularly CYP51 (sterol 14α-demethylase), is a critical target for antifungal agents. This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Azole antifungals, for instance, function by inhibiting CYP51. nih.govnih.gov While there is no specific data on the inhibition of CYP51 by 1-Amino-1-(4-chlorophenyl)propan-2-ol, the potential for interaction would depend on its ability to bind to the active site of the enzyme, a characteristic often influenced by the molecule's three-dimensional structure and electronic properties.
Interactions with Protein Kinase B (Akt) Pathways
Protein Kinase B (Akt) is a key component in cellular signaling pathways that regulate cell growth, proliferation, and survival. While direct interaction studies for this compound with Akt pathways are not found, research on structurally related compounds is noted. For example, a series of 4-amino-4-benzylpiperidine derivatives have been investigated as ATP-competitive inhibitors of PKB. These studies highlight the importance of specific structural features for potent and selective inhibition.
Catalysis by Chiral Alcohol Dehydrogenases and Amino Alcohol Dehydrogenases
Chiral amino alcohols are important building blocks in the synthesis of pharmaceuticals. The enzymatic synthesis of these compounds often involves dehydrogenases. For instance, engineered amine dehydrogenases have been utilized for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. Additionally, research has demonstrated the role of (R)-aminopropanol dehydrogenase in the metabolism of (R)-1-aminopropan-2-ol. While not directly studying this compound, this research indicates that it could potentially serve as a substrate for similar dehydrogenase enzymes.
Antimicrobial Spectrum and Underlying Mechanisms
Specific data on the antimicrobial spectrum of this compound is scarce. The following subsections discuss the activities of related compounds.
Antibacterial Activity
There is no specific information in the reviewed literature detailing the antibacterial activity of this compound. The antibacterial properties of a compound are highly specific and cannot be reliably extrapolated from structurally similar molecules without direct experimental evidence.
Antifungal Activity, Including against Candida albicans
While direct antifungal studies on this compound are not available, research on other chlorine-containing compounds has shown activity against Candida albicans. For example, certain sulfone derivatives containing chlorine have demonstrated antifungal properties. amadischem.com The mechanism of antifungal action can vary widely and may involve disruption of the cell membrane, inhibition of essential enzymes, or interference with cellular metabolic processes. nih.govnih.gov Without specific studies, the antifungal potential and mechanism of this compound remain speculative.
Investigation of Interactions with Neurotransmitter Systems
While direct research on the interaction of this compound with neurotransmitter systems is not extensively documented in publicly available literature, its structural similarity to the well-known compound phenylpropanolamine (PPA) allows for informed postulation. PPA, a sympathomimetic amine, primarily functions by stimulating the release of norepinephrine (B1679862) from nerve endings. patsnap.com This action on the adrenergic system leads to vasoconstriction and has been utilized for nasal decongestion. patsnap.com
Phenylpropanolamine acts as a releasing agent of norepinephrine and, to a lesser extent, dopamine (B1211576). wikipedia.org It has minimal direct affinity for adrenergic receptors but exerts its effects by increasing the concentration of these neurotransmitters in the synaptic cleft. patsnap.com The activation of alpha- and beta-adrenergic receptors by norepinephrine is responsible for its physiological effects, which include impacts on heart rate and bronchial smooth muscle. patsnap.com
Given that this compound is a chlorinated analog of phenylpropanolamine, it is plausible that it would also interact with the adrenergic system. The presence of a chlorine atom on the phenyl ring could, however, modify its potency and selectivity. Halogenation can alter a molecule's lipophilicity and its ability to cross the blood-brain barrier, potentially influencing its central nervous system effects. For instance, in a study of conformationally restricted analogs of milnacipran, another neuroactive compound, the addition of different functional groups significantly altered the compounds' abilities to act as NMDA receptor antagonists and inhibit serotonin (B10506) uptake. nih.gov
It is therefore reasonable to hypothesize that this compound would exhibit activity as a norepinephrine and possibly a dopamine releasing agent. The precise nature and magnitude of this interaction would necessitate specific experimental investigation.
Analysis of Ligand Binding and Receptor Interactions with Biological Targets
The primary inferred targets for this compound are the presynaptic transporters for norepinephrine (NET) and dopamine (DAT), based on its analogy to phenylpropanolamine. PPA's mechanism involves interacting with these transporters to induce neurotransmitter release. patsnap.comwikipedia.org
Furthermore, the presence of the 4-chlorophenyl group could introduce interactions with other biological targets. Halogenated phenyl rings are common in pharmacologically active molecules and can influence binding affinity and selectivity. For example, halogenated salicylanilides have been shown to possess a range of biological activities, including anthelmintic, antifungal, and antibacterial properties.
Without empirical data, the binding profile of this compound remains speculative. The following table outlines the potential biological targets based on its structural similarity to other known compounds.
| Potential Biological Target | Predicted Interaction | Basis for Prediction |
| Norepinephrine Transporter (NET) | Releasing Agent/Reuptake Inhibitor | Structural analog of Phenylpropanolamine patsnap.comwikipedia.org |
| Dopamine Transporter (DAT) | Releasing Agent/Reuptake Inhibitor | Structural analog of Phenylpropanolamine wikipedia.org |
Exploration of Antiviral Potential of Related Amino Alcohol Structures
The β-amino alcohol structural motif is found in a variety of molecules with demonstrated biological activities, including antiviral properties. While there is no specific research on the antiviral potential of this compound, the broader class of amino alcohols and halogenated compounds has been a subject of such investigations.
Triterpenoids, which are a different class of natural products, have shown a range of antiviral activities against viruses like influenza, HIV, and hepatitis viruses. mdpi.com Some of these compounds work by inhibiting viral adsorption and penetration into host cells. mdpi.com While structurally distinct from this compound, this highlights the general principle that small molecules can interfere with viral life cycles.
More relevantly, halogenated marine natural products have been identified with a wide array of biological activities, including antibacterial and antifungal properties. mdpi.com The presence of a halogen atom can significantly influence the biological profile of a molecule. For example, certain chlorinated briarane diterpenoids isolated from gorgonian soft corals have demonstrated antibacterial activity. mdpi.com
Some non-steroidal anti-inflammatory drugs (NSAIDs) have also been investigated for their potential antiviral effects, with some showing activity against viruses such as influenza and SARS-CoV-2. nih.gov This activity is often linked to the modulation of host inflammatory responses or interference with viral replication mechanisms.
Given that this compound is a halogenated amino alcohol, it represents a chemical scaffold that could be explored for antiviral properties. However, without specific studies, any antiviral potential remains purely theoretical.
Advanced Analytical Methodologies for Characterization of 1 Amino 1 4 Chlorophenyl Propan 2 Ol
Chromatographic Analysis
Chromatographic techniques are essential for the separation and purification of 1-Amino-1-(4-chlorophenyl)propan-2-OL from reaction mixtures and for the determination of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector, monitoring at a wavelength where the 4-chlorophenyl chromophore exhibits strong absorbance.
For a comprehensive analysis, a data table such as the one below would be necessary, but the specific values are not available in the search results.
| Parameter | Value |
| Column | e.g., C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | e.g., Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | e.g., 1.0 mL/min |
| Detection | UV at e.g., 220 nm |
| Retention Time | Not Available |
| Purity (%) | Not Available |
Gas Chromatography (GC) and GC-FID
Gas Chromatography (GC) is suitable for the analysis of volatile compounds. For a polar compound like this compound, derivatization to a less polar and more volatile analog might be necessary to achieve good peak shape and resolution. A common derivatizing agent for amines and alcohols is trifluoroacetic anhydride (B1165640) (TFAA) or a silylating agent like BSTFA. A Flame Ionization Detector (FID) would provide a response proportional to the mass of carbon in the analyte.
A detailed GC-FID analysis would require the following information, which is currently not found in search results.
| Parameter | Value |
| Column | e.g., DB-5, 30 m x 0.25 mm, 0.25 µm |
| Injector Temp. | e.g., 250 °C |
| Oven Program | e.g., Initial temp, ramp rate, final temp |
| Detector Temp. | e.g., 280 °C |
| Carrier Gas | e.g., Helium or Nitrogen |
| Retention Time | Not Available |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. For this compound, a silica (B1680970) gel plate would likely be used as the stationary phase, with a mobile phase consisting of a mixture of a polar and a non-polar solvent. Visualization could be achieved under UV light or by staining with a suitable reagent like ninhydrin, which reacts with the primary amine.
Specific data for a TLC analysis would be presented as follows, but is not available.
| Parameter | Value |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | e.g., Ethyl Acetate (B1210297):Hexane (ratio) |
| Rf Value | Not Available |
| Visualization | UV (254 nm) / Staining reagent |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses two chiral centers, it can exist as four stereoisomers (two pairs of enantiomers). Chiral chromatography is crucial for separating these enantiomers and determining the enantiomeric excess (ee) of a chiral synthesis. This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. Polysaccharide-based CSPs are commonly used in HPLC for this purpose.
A report on chiral separation would include the following details, which are currently unavailable.
| Parameter | Value |
| Chiral Column | e.g., Chiralcel OD-H or Chiralpak AD-H |
| Mobile Phase | e.g., Hexane:Isopropanol (ratio) |
| Flow Rate | e.g., 0.5 - 1.0 mL/min |
| Detection | UV at e.g., 220 nm |
| Retention Times (Enantiomers) | Not Available |
| Enantiomeric Excess (%) | Not Available |
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.
¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR would reveal the number of different types of carbon atoms in the molecule.
A complete NMR characterization would include detailed tables of chemical shifts and coupling constants, which are not available in the performed searches. An example of how this data would be presented is shown below.
¹H NMR Data (in CDCl₃, at e.g., 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| Not Available | Aromatic-H | |||
| Not Available | -CH(OH)- | |||
| Not Available | -CH(NH₂)- | |||
| Not Available | -CH₃ | |||
| Not Available | -NH₂ |
¹³C NMR Data (in CDCl₃, at e.g., 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Not Available | Aromatic-C |
| Not Available | -C(Cl)- |
| Not Available | -C(OH)- |
| Not Available | -C(NH₂)- |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in the this compound molecule. While no specific experimental spectra for this exact compound are publicly available in the literature, the expected characteristic absorption and scattering bands can be predicted based on the analysis of its structural components: the primary amine, the secondary alcohol, and the para-substituted chlorophenyl ring. nih.govresearchgate.net
Expected Infrared (IR) Absorption Bands:
The IR spectrum is anticipated to be characterized by several key absorption bands corresponding to the various vibrational modes of the molecule's functional groups.
O-H and N-H Stretching: A broad band is expected in the region of 3400-3200 cm⁻¹, which arises from the overlapping stretching vibrations of the hydroxyl (-OH) and amino (-NH₂) groups. Hydrogen bonding, both intermolecular and potentially intramolecular, can significantly broaden these peaks.
C-H Stretching: Aromatic C-H stretching vibrations from the chlorophenyl ring are predicted to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the propanol (B110389) backbone will be observed just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).
N-H Bending: The scissoring vibration of the primary amine is expected to produce a medium to strong absorption band in the range of 1640-1560 cm⁻¹.
Aromatic C=C Stretching: The benzene (B151609) ring will give rise to several characteristic bands in the fingerprint region, typically around 1600, 1585, 1490, and 1450 cm⁻¹.
C-O Stretching: The stretching vibration of the secondary alcohol C-O bond is anticipated to result in a strong band in the 1150-1050 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range.
C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretch of the chlorophenyl group is predicted to be in the 1095-1085 cm⁻¹ region for para-substituted rings.
Aromatic C-H Out-of-Plane Bending: A strong band characteristic of para-disubstitution on a benzene ring is expected around 830-810 cm⁻¹.
Interactive Data Table: Predicted IR Spectral Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H and N-H Stretching | Alcohol and Amine | 3400-3200 | Strong, Broad |
| Aromatic C-H Stretching | p-Chlorophenyl Ring | 3100-3000 | Medium |
| Aliphatic C-H Stretching | Propanol Backbone | 2980-2850 | Medium to Strong |
| N-H Bending (Scissoring) | Primary Amine | 1640-1560 | Medium to Strong |
| Aromatic C=C Stretching | p-Chlorophenyl Ring | ~1600, 1585, 1490, 1450 | Medium to Weak |
| C-O Stretching | Secondary Alcohol | 1150-1050 | Strong |
| C-N Stretching | Amine | 1250-1020 | Medium to Weak |
| C-Cl Stretching | p-Chlorophenyl Ring | 1095-1085 | Strong |
| Aromatic C-H Out-of-Plane Bending | p-Chlorophenyl Ring | 830-810 | Strong |
Expected Raman Spectroscopy Signals:
Raman spectroscopy provides complementary information to IR spectroscopy. The key Raman signals for this compound are predicted as follows:
The symmetric stretching of the benzene ring, which is often weak in the IR spectrum, is expected to produce a strong Raman signal around 1600 cm⁻¹.
The C-Cl stretching vibration should also be Raman active.
The aliphatic C-H stretching and bending modes will be present, but often the aromatic signals are more characteristic in the Raman spectrum of such compounds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. ijpsonline.com For this compound (Molecular Formula: C₉H₁₂ClNO, Molecular Weight: 185.65 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. chemicalbook.comdocbrown.info
The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope, resulting in M and M+2 peaks.
Predicted Fragmentation Pathway:
Molecular Ion Peak ([M]⁺): The peak corresponding to the intact molecule after the loss of an electron would be observed at m/z 185 and 187, reflecting the ³⁵Cl and ³⁷Cl isotopes.
Alpha-Cleavage: A dominant fragmentation pathway for amino alcohols is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). This would lead to the formation of a stable iminium ion. Cleavage between C1 and C2 would result in the loss of a CH(OH)CH₃ radical, yielding a fragment at m/z 140 and 142 ([C₇H₇ClN]⁺).
Loss of a Methyl Group: Cleavage of the methyl group from the propanol side chain would result in a fragment at m/z 170 and 172 ([M-15]⁺).
Loss of Water: Dehydration, the loss of an H₂O molecule, from the molecular ion could produce a peak at m/z 167 and 169 ([M-18]⁺).
Tropylium Ion Formation: The chlorophenyl group can rearrange to form a chlorotropylium ion at m/z 111 and 113.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Fragment Structure/Origin |
| 185/187 | [C₉H₁₂ClNO]⁺ | Molecular Ion ([M]⁺) |
| 170/172 | [C₈H₉ClNO]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 140/142 | [C₇H₇ClN]⁺ | Alpha-cleavage with loss of the •CH(OH)CH₃ radical. |
| 111/113 | [C₆H₄Cl]⁺ | Chlorotropylium ion, characteristic of a chlorobenzyl moiety. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of chlorine from the chlorophenyl ring containing fragments. |
| 44 | [C₂H₆N]⁺ | A common fragment in amines, potentially from cleavage of the bond to the phenyl ring. docbrown.info |
Purity and Impurity Profiling of this compound Samples
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute, and regulatory agencies require a thorough understanding of the impurity profile. ijpsonline.comnih.govijprdjournal.comresearchgate.net Impurity profiling involves the identification and quantification of all potential impurities in the drug substance.
For this compound, impurities can originate from the synthetic route or degradation. Common analytical techniques for purity and impurity profiling include High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry detectors (LC-MS), and Gas Chromatography (GC), also frequently paired with a Mass Spectrometer (GC-MS). thermofisher.comnih.govnih.gov
Given the chiral nature of the molecule, stereoisomeric impurities (diastereomers and enantiomers) are of particular concern and require chiral chromatography methods for their separation and quantification.
Potential Impurities in this compound:
The impurity profile is highly dependent on the specific synthetic pathway employed. A common route to such amino alcohols involves the reaction of a substituted benzaldehyde (B42025) with a nitroalkane followed by reduction.
Starting Materials: Unreacted starting materials, such as 4-chlorobenzaldehyde (B46862) and 2-nitropropane, could be present in the final product.
Intermediates: The intermediate nitro alcohol, 1-(4-chlorophenyl)-2-nitropropan-1-ol, if the reduction step is incomplete.
Diastereomers: The molecule has two chiral centers, meaning it can exist as four stereoisomers (two pairs of enantiomers). If the synthesis is not stereospecific, the other diastereomers will be present as impurities. For example, if the desired product is the (1R, 2S) isomer, the (1S, 2S), (1R, 2R), and (1S, 2R) isomers would be considered impurities.
By-products of Side Reactions: Dehydration of the product could lead to the formation of an enamine or an allyl amine. Over-reduction could potentially lead to the loss of the hydroxyl group.
Reagents and Solvents: Residual reagents from the reduction step (e.g., metal catalysts, reducing agents) and residual solvents used in the synthesis and purification process.
Interactive Data Table: Potential Impurities in this compound
| Impurity Name/Class | Potential Origin | Analytical Method for Detection |
| 4-Chlorobenzaldehyde | Unreacted Starting Material | HPLC-UV, GC-MS |
| 2-Nitropropane | Unreacted Starting Material | GC-MS |
| 1-(4-Chlorophenyl)-2-nitropropan-1-ol | Incomplete Reduction of Intermediate | HPLC-UV, LC-MS |
| Diastereomers | Non-stereospecific Synthesis | Chiral HPLC |
| Dehydration Products | Side Reaction/Degradation | HPLC-UV, LC-MS, GC-MS |
| Over-reduction Products | Side Reaction | HPLC-UV, LC-MS, GC-MS |
| Residual Solvents | Synthesis and Purification Process | Headspace GC-MS |
Applications in Chemical Synthesis and Catalysis
Role as Chiral Building Blocks in Complex Molecule Construction
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex, stereochemically defined molecules. nih.gov The chiral β-amino alcohol framework is a privileged structure found in numerous natural products and pharmaceuticals. westlake.edu.cn Molecules like 1-Amino-1-(4-chlorophenyl)propan-2-ol are prized for their ability to introduce specific stereochemistry into a target molecule, which is crucial as the biological activity of a drug is often dependent on its three-dimensional structure.
A significant application of structurally related chiral amino alcohols is in the synthesis of antibiotics. For instance, the compound (1R,2R)-2-amino-1-(4-chlorophenyl)-1,3-propanediol is a key intermediate in a synthetic route to Chloramphenicol. google.com This synthesis starts with p-chlorobenzaldehyde, a direct precursor to the 1-(4-chlorophenyl) moiety. The synthesis involves an asymmetric Henry reaction followed by catalytic hydrogenation to establish the desired stereocenters. google.com This process highlights how a relatively simple chiral amino alcohol scaffold, containing the core features of this compound, serves as the foundation for constructing a complex and therapeutically important antibiotic. The use of such building blocks obviates the need for chiral resolution steps later in the synthesis, making the process more efficient. google.com
The synthetic utility of these building blocks is summarized in the following table:
| Building Block Class | Key Structural Features | Application Example | Target Molecule Class |
| Chiral Amino Alcohols | Stereogenic centers, Amino group, Hydroxyl group | Asymmetric synthesis of intermediates | Antibiotics, Natural Products |
Application as Ligands or Catalysts in Asymmetric Reactions
The chiral 1,2-amino alcohol motif is not only a building block but also a crucial component of ligands used in asymmetric catalysis. westlake.edu.cn In this context, the amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. This catalytic approach allows for the multiplication of chirality, where a small amount of a chiral ligand can be used to produce a large quantity of an enantiomerically enriched product.
Chiral β-amino alcohols are precursors to a wide range of ligands, such as oxazolines, which are effective in various metal-catalyzed reactions including hydrogenations, cyclopropanations, and conjugate additions. westlake.edu.cn While specific studies detailing the use of this compound as a ligand are not prevalent, the broader class of chiral amino alcohols is widely employed. For example, ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, a key reaction in organic synthesis, often utilizes ligands derived from chiral amino alcohols to achieve high yields and excellent enantioselectivities. acs.org The development of new catalytic systems, such as chromium-catalyzed cross-coupling reactions, continues to rely on novel chiral ligands derived from amino alcohol scaffolds to synthesize high-value products. westlake.edu.cn
The effectiveness of these ligands is demonstrated by the high enantiomeric excess (ee) values achieved in various reactions.
| Reaction Type | Catalyst System | Ligand Type | Achieved Enantioselectivity |
| Asymmetric Transfer Hydrogenation | Ruthenium Complex | Amino alcohol-derived | High (often >90% ee) |
| Asymmetric Cross-Coupling | Chromium Complex | Modified oxazoline | Up to 99% ee |
| Asymmetric Alkylation | Nickel(II) Complex | Schiff base-derived | High diastereoselectivity |
Utility as Pharmaceutical and Fine Chemical Intermediates
Pharmaceutical and fine chemical intermediates are compounds that are steps in the synthetic pathway to a final active pharmaceutical ingredient (API) or high-value chemical. google.com The quality and purity of these intermediates are critical as they directly impact the efficacy and safety of the final product. Chiral amino alcohols are valuable intermediates because they embed the necessary stereochemistry early in the manufacturing process.
As noted previously, a closely related analogue, (1R,2R)-2-amino-1-(4-chlorophenyl)-1,3-propanediol, is a direct precursor in the synthesis of the broad-spectrum antibiotic Chloramphenicol. google.com Synthetic routes have been developed to produce this intermediate efficiently, avoiding classical resolution methods and thereby reducing waste and improving yield. google.com This makes the synthesis more suitable for industrial-scale production. The 1-amino-1-(4-chlorophenyl) structure is a core component that, after further chemical modifications, becomes part of the final API.
Development of Novel Scaffolds for Drug Discovery
In drug discovery, a scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. Novel scaffolds are essential for developing drugs with new mechanisms of action and improved properties. The this compound structure serves as a valuable starting point for creating such scaffolds.
A prominent example is the discovery of AZD5363 (Capivasertib), an orally bioavailable and potent inhibitor of Akt kinases, which are crucial targets in cancer therapy. manchester.ac.ukresearchgate.net The chemical name for AZD5363 is 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide. manchester.ac.uk This complex molecule incorporates the (1S)-1-(4-chlorophenyl)-3-hydroxypropyl fragment, which is directly derived from a this compound-type precursor. The development of this compound involved extensive exploration of analogues to enhance potency and selectivity while improving drug-like properties. researchgate.net The chlorophenyl group is a common feature in modern drug candidates, and its incorporation into complex scaffolds is a key strategy in medicinal chemistry. nih.gov The successful development of AZD5363 demonstrates how a simple chiral building block can be elaborated into a novel clinical candidate, underscoring the importance of such scaffolds in the search for new medicines. manchester.ac.ukresearchgate.net
| Drug Candidate | Therapeutic Target | Scaffold Component | Disease Area |
| AZD5363 (Capivasertib) | Akt Kinases | 1-(4-chlorophenyl)-3-hydroxypropyl | Oncology |
| N-(4-chlorophenyl) pyrano[2,3-c]pyrazoles | AKT2/PKBβ | N-(4-chlorophenyl) moiety | Glioma (in vitro) |
Future Research Directions and Perspectives on 1 Amino 1 4 Chlorophenyl Propan 2 Ol
Development of More Efficient and Sustainable Synthetic Routes
The industrial and pharmaceutical demand for enantiomerically pure amino alcohols necessitates the development of synthetic protocols that are not only high-yielding but also environmentally benign. Future research will focus on shifting away from classical methods towards greener and more atom-economical alternatives.
Biocatalytic and Green Chemistry Approaches: Whole-cell biocatalysis represents a frontier in sustainable chemical production. Systems using engineered Escherichia coli that express ω-transaminases have been shown to convert precursors like 2-(4-chlorophenyl)propan-1-one into the corresponding amino alcohol with high conversion rates and exceptional enantioselectivity. evitachem.com Future work will likely focus on optimizing these biocatalytic systems by engineering more robust enzymes and improving reaction conditions, such as pH and temperature, to achieve near-perfect conversion and over 99% enantiomeric excess (ee). evitachem.com The immobilization of these enzymes on supports like silica (B1680970) enables catalyst recycling for multiple cycles, significantly reducing production costs and environmental impact. evitachem.com
Another promising green approach is mechanochemical synthesis, which eliminates the need for organic solvents by using high-energy ball milling. evitachem.com This solid-state method can significantly shorten reaction times and increase yields compared to traditional solution-phase synthesis, while generating minimal solvent waste. evitachem.com
Advanced Stereoselective Pathways: The biological activity of chiral molecules is often dependent on their specific stereochemistry, making enantioselective synthesis a critical area of research. Modern asymmetric catalysis employs chiral N-heterocyclic carbene (NHC) catalysts and transition-metal complexes (e.g., Ru(II)-TsDPEN) to guide the stereochemical outcome of reactions, achieving ee values greater than 98%. evitachem.com The electron-withdrawing nature of the para-chloro substituent on the phenyl ring is crucial as it polarizes the carbonyl group in precursor molecules, enhancing the coordination between the catalyst and the substrate. evitachem.com Future research will aim to discover novel and more efficient chiral catalysts that can operate under milder conditions and with broader substrate scopes. While traditional chiral resolution using diastereomeric salts can be effective, it is often less atom-economical than direct asymmetric catalysis. evitachem.com
Table 1: Comparison of Synthetic Methods for Chiral Amino Alcohols
| Method | Catalyst/Reagent | Typical Yield | Enantiomeric Excess (ee) | Key Advantages |
|---|---|---|---|---|
| Asymmetric Catalysis | Ru(II)-TsDPEN | 92% evitachem.com | >98% evitachem.com | High stereocontrol, good atom economy evitachem.com |
| Biocatalysis | Engineered E. coli (ω-transaminases) | 90% evitachem.com | >99% evitachem.com | Sustainable, high enantioselectivity, catalyst recycling evitachem.com |
| Mechanosynthesis | Ball Milling (e.g., with NaBH₄) | 88% evitachem.com | N/A (for racemate) | Solvent-free, rapid reaction times, low waste evitachem.com |
| Chiral Resolution | Tartaric Acid Derivatives | ~47.5% (per enantiomer) | ~95% (de) evitachem.com | Established technique |
Exploration of Novel Biological Targets and Therapeutic Applications
While its primary role may be as a synthetic intermediate, the structural motifs within 1-amino-1-(4-chlorophenyl)propan-2-OL suggest a range of potential biological activities worth exploring. Its structural similarity to neurotransmitters indicates possible interactions with receptors in the central nervous system, opening avenues for investigation into neurological disorders. smolecule.com
The compound serves as a valuable building block in medicinal chemistry. For instance, the related isomer, (S)-3-amino-3-(4-chlorophenyl)propan-1-ol, is a key intermediate in the synthesis of AZD5363, a potent inhibitor of the Akt kinase, which is a significant target in cancer therapy. google.com This connection underscores the potential for derivatives of this compound to be developed into targeted therapeutics. Future research should focus on synthesizing libraries of derivatives by modifying the amino and hydroxyl groups to probe new biological targets. smolecule.comevitachem.com The presence of the halogenated phenyl ring, amino group, and hydroxyl group provides multiple points for interaction with biological macromolecules through hydrogen bonding and other non-covalent forces, making it a versatile scaffold for drug design. evitachem.com Investigations into its potential as an anti-inflammatory, analgesic, or antimicrobial agent are also warranted, based on the activities observed in structurally similar molecules. evitachem.commdpi.com
Advanced Computational Design and Optimization for Directed Synthesis and Activity
Modern drug discovery and process development are increasingly reliant on in silico tools to predict molecular properties and guide experimental work. For this compound and its analogs, computational chemistry can accelerate the optimization of both synthetic routes and biological activity.
Structure-activity relationship (SAR) studies can be enhanced using computational models. For example, understanding how the position of the chloro-substituent influences crystal packing and melting points can inform the design of derivatives with improved physicochemical properties. evitachem.com The para-substituted isomer exhibits tighter molecular packing compared to ortho- or meta-isomers due to specific halogen-mediated interactions. evitachem.com
Furthermore, computational tools can predict key drug-like properties. The lipophilic character of a molecule, often expressed as the calculated logP (clogP), is a critical determinant of its antimicrobial potency and can be fine-tuned through virtual screening. mdpi.com Advanced techniques like molecular docking and dynamics simulations can be used to model the binding of these compounds to potential enzyme or receptor targets. This was demonstrated in the optimization of a series of pyrazole-based inhibitors where X-ray crystallography data was used to inform the design of compounds with improved potency and bioavailability. nih.gov Predicting properties such as the collision cross section (CCS) through computational methods can also aid in the analytical characterization of novel derivatives. uni.lu
Integration with High-Throughput Screening and Automated Synthesis Technologies
To fully explore the therapeutic potential of the this compound scaffold, a large number of derivatives must be synthesized and tested. The integration of automated synthesis with high-throughput screening (HTS) provides a powerful platform for this endeavor.
HTS allows for the rapid evaluation of thousands of compounds against a specific biological target. nih.gov This technology was instrumental in the discovery of a novel class of p38 MAP kinase inhibitors, demonstrating its power to identify new leads from large chemical libraries. nih.gov By creating a library of analogs of this compound, HTS could be employed to uncover entirely new biological activities and therapeutic applications.
The generation of these chemical libraries can be greatly accelerated using automated synthesis platforms. Technologies like fully automated solid-phase synthesis, originally developed for peptide synthesis, can be adapted to create diverse small-molecule libraries. mesalabs.com These systems allow for the rapid, sequential assembly of molecular building blocks on a resin support, enabling the creation of many distinct molecules in a short period. mesalabs.com Other modern techniques, such as microwave-assisted synthesis, can also be used to accelerate reaction times and improve yields in a high-throughput format. rsc.org The combination of automated synthesis to build diverse libraries and HTS to screen them represents a paradigm shift in drug discovery, enabling a much faster and more efficient exploration of the chemical space around a promising scaffold like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
